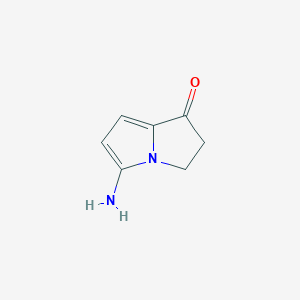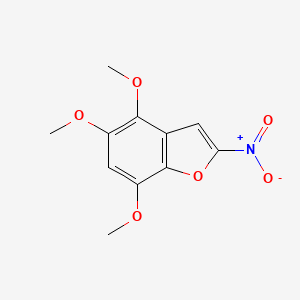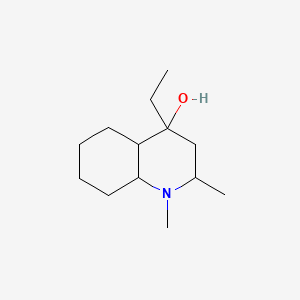
5-amino-2,3-dihydro-1H-pyrrolizin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-2,3-dihydro-1H-pyrrolizin-1-one is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by a pyrrolizine ring system with an amino group at the 5-position and a keto group at the 1-position. Its unique structure makes it a valuable compound for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2,3-dihydro-1H-pyrrolizin-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dihydro-1H-pyrrolizin-1-one with ammonia or an amine can yield the desired compound . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow synthesis can also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-2,3-dihydro-1H-pyrrolizin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted pyrrolizine compounds. These products can have different properties and applications depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
5-amino-2,3-dihydro-1H-pyrrolizin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-amino-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-one: This compound has a benzoyl group instead of an amino group and is used as a reference standard in pharmaceutical research.
2,3-dihydro-1H-pyrrolizin-1-one: Lacks the amino group and has different chemical properties and applications.
Uniqueness
5-amino-2,3-dihydro-1H-pyrrolizin-1-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C7H8N2O |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
5-amino-2,3-dihydropyrrolizin-1-one |
InChI |
InChI=1S/C7H8N2O/c8-7-2-1-5-6(10)3-4-9(5)7/h1-2H,3-4,8H2 |
InChI-Schlüssel |
GGSPVBNAMKYRDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=CC=C2N)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)




![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)



